5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine
Overview
Description
“5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine” is a chemical compound. It is also known as "2-(2-Bromoethoxy)tetrahydro-2H-pyran" . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of brominated-functionalized pillar5arenes involves the co-condensation of 1,4-bis(2-bromoethoxy)benzene and 1,4-dimethoxybenzene . The structures of the obtained isomers were established using single crystal X-ray diffraction .Scientific Research Applications
Antibacterial and Anti-inflammatory Applications
- Sulfonamides bearing the 1,4-benzodioxin ring, including 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine, have been synthesized and shown to possess significant antibacterial potential. They are considered promising therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Synthesis of Novel Compounds
- Novel routes for the synthesis of substituted 2,3-dihydro-1,4-benzodioxins have been developed, providing a foundation for the creation of new therapeutic agents (Salimbeni et al., 1988).
Synthesis of Halo Acetals
- Methods for the one-pot disubstitution of 1,4-benzodioxin to create halo acetals have been established. This process is significant for expanding the reactivity of dioxygenated heterocycles (Capilla et al., 2001).
Biofilm Inhibition and Cytotoxicity
- N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides synthesized from 1,4-benzodioxane-6-amine have been found to exhibit biofilm inhibitory action against bacterial strains and possess docile cytotoxicity (Abbasi et al., 2020).
Drug Discovery Scaffolds
- Aza analogues of 2-substituted-2,3-dihydro-1,4-benzodioxin have been synthesized, providing potential scaffolds for drug discovery (Matesanz et al., 2003).
Antibacterial Agents and Enzyme Inhibitors
- N-Substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives have shown potent antibacterial properties and moderate enzyme inhibitory activities (Abbasi et al., 2017).
Antimicrobial and Antifungal Agents
- Synthesized 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides have shown promising antibacterial and antifungal potential (Abbasi et al., 2020).
Synthesis of Substituted Benzodioxins
- Methods for the synthesis of substituted benzodioxins, including those with 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine, have been developed (Besson et al., 1993).
Bioactive Compound Synthesis
- O- and N-Substituted derivatives of planetol, including those with 2,3-dihydro-1,4-benzodioxin-6-yl, have been synthesized, showing bioactive properties such as cholinesterase inhibition and antibacterial effects (Irshad et al., 2014).
Photochemical Applications
- Naphthodioxinone-1,3-benzodioxole has been synthesized as a photochemically masked one-component type II photoinitiator for free radical polymerization (Kumbaraci et al., 2012).
Safety And Hazards
properties
IUPAC Name |
5-(2-bromoethoxy)-2,3-dihydro-1,4-benzodioxine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c11-4-5-12-8-2-1-3-9-10(8)14-7-6-13-9/h1-3H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXJWHBJQFUJBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC=C2OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370801 | |
Record name | 5-(2-bromoethoxy)-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine | |
CAS RN |
1710-62-9 | |
Record name | 5-(2-bromoethoxy)-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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